3-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine
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Overview
Description
3-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine is an organic compound with a cyclohexane ring substituted with an aminomethyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with formaldehyde and dimethylamine, followed by reduction. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in protein binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with a cyclohexane ring and an amino group.
N,N-Dimethylcyclohexylamine: Similar structure but lacks the aminomethyl group.
3-(Aminomethyl)cyclohexan-1-amine: Similar structure but without the N,N-dimethyl groups.
Uniqueness
3-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine is unique due to the presence of both the aminomethyl and N,N-dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H20N2 |
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Molecular Weight |
156.27 g/mol |
IUPAC Name |
3-(aminomethyl)-N,N-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-11(2)9-5-3-4-8(6-9)7-10/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
YGNJPYVKRZVNPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCC(C1)CN |
Origin of Product |
United States |
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